Sufotidine - 80343-63-1

Sufotidine

Catalog Number: EVT-285498
CAS Number: 80343-63-1
Molecular Formula: C20H31N5O3S
Molecular Weight: 421.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sufotidine is a member of piperidines.
Source and Classification

Sufotidine belongs to a class of medications known as H2 receptor antagonists, which are used to decrease stomach acid production. Other well-known members of this class include ranitidine, famotidine, and cimetidine. The compound was initially synthesized for its therapeutic properties in treating conditions such as peptic ulcers and gastroesophageal reflux disease.

Synthesis Analysis

The synthesis of Sufotidine involves several steps, typically starting from readily available precursors. While specific synthetic routes for Sufotidine are not extensively detailed in the literature, it can be inferred from related compounds that the synthesis may involve:

  1. Formation of key intermediates: Utilizing reactions such as acylation or amidation to build the core structure.
  2. Cyclization reactions: These may involve heating or using specific catalysts to promote the formation of the cyclic structure characteristic of H2 antagonists.
  3. Purification: The final product is usually purified through crystallization or chromatography techniques.

For example, related compounds have been synthesized using methods involving hydrogenation and cyclization in various solvents under controlled temperatures and pressures, indicating that similar methodologies could apply to Sufotidine synthesis .

Molecular Structure Analysis

The molecular structure of Sufotidine can be represented by its chemical formula C12H14N4OC_{12}H_{14}N_{4}O. The compound features a piperazine ring which contributes to its pharmacological activity. Key structural characteristics include:

  • Functional groups: Presence of amine and ether functionalities that are crucial for receptor binding.
  • Three-dimensional conformation: The spatial arrangement of atoms allows for optimal interaction with the H2 receptor.
Chemical Reactions Analysis

Sufotidine undergoes various chemical reactions, primarily related to its interaction with biological targets:

  1. Receptor binding: The compound competes with histamine for binding to H2 receptors, effectively inhibiting gastric acid secretion.
  2. Metabolic transformations: In vivo studies indicate that Sufotidine may be metabolized by hepatic enzymes, leading to various metabolites which could have pharmacological implications.

Understanding these reactions is essential for predicting the pharmacokinetics and dynamics of Sufotidine in clinical settings.

Mechanism of Action

Sufotidine exerts its effects by selectively antagonizing histamine at the H2 receptors located on gastric parietal cells. This blockade leads to:

  • Reduced gastric acid secretion: By inhibiting histamine's action, Sufotidine decreases the volume and concentration of gastric acid.
  • Therapeutic effects: This mechanism is beneficial in treating conditions associated with excessive stomach acid production, such as peptic ulcers and gastroesophageal reflux disease.

Studies have shown that Sufotidine's potency can vary compared to other H2 antagonists, emphasizing the importance of structural modifications in enhancing efficacy .

Physical and Chemical Properties Analysis

Sufotidine exhibits several notable physical and chemical properties:

  • Molecular weight: Approximately 230.26 g/mol.
  • Solubility: Generally soluble in water and organic solvents, which is crucial for its formulation in pharmaceutical preparations.
  • Melting point: Specific melting point data may vary but typically falls within a range suitable for solid dosage forms.

These properties significantly influence its formulation as a pharmaceutical agent and its bioavailability upon administration.

Applications

Sufotidine was primarily investigated for its application as an antiulcer agent due to its ability to reduce gastric acid secretion. Although it has been discontinued from clinical trials, understanding its mechanism and properties contributes valuable knowledge to the development of new H2 receptor antagonists or related compounds.

Potential applications include:

  • Treatment of peptic ulcers: By managing gastric acidity.
  • Management of gastroesophageal reflux disease: Reducing symptoms associated with acid reflux.

Despite its discontinuation, research into Sufotidine's structure-function relationship continues to inform drug discovery efforts aimed at developing more effective gastrointestinal therapies .

Historical Development and Discontinuation of Sufotidine

Origins in H₂ Receptor Antagonist Drug Development

Sufotidine (INN/USAN, codename AH25352) emerged from systematic efforts to design long-acting histamine H₂ receptor antagonists. This research built upon Sir James Black’s foundational discovery of H₂ receptors and his development of cimetidine—the first clinically successful antiulcer drug targeting gastric acid secretion [4] [7] [10]. Unlike early H₂ antagonists, Sufotidine incorporated a methylsulfonylmethyl-triazole backbone linked to a piperidinylmethylphenoxypropyl chain (Chemical formula: C₂₀H₃₁N₅O₃S; Molar mass: 421.56 g/mol) [1]. This structure aimed to enhance receptor binding affinity and metabolic stability. The compound exemplified rational drug design principles pioneered in the 1960s–1970s, where molecular modifications of histamine’s core structure were optimized for selective receptor antagonism [3] [7]. Glaxo (now GlaxoSmithKline) advanced Sufotidine as part of a broader strategy to dominate the anti-secretory drug market after cimetidine’s success [1] [4].

Table 1: Structural Evolution of Key H₂ Receptor Antagonists

CompoundCore StructureKey Modifications
CimetidineImidazole ringThiourea side chain
RanitidineFuran ringDimethylaminomethyl substituent
Sufotidine1,2,4-Triazole ringMethylsulfonylmethyl group
FamotidineThiazole ringGuanidinothiazole moiety

Strategic Positioning as a Ranitidine Successor

Glaxo positioned Sufotidine as a therapeutic successor to ranitidine (Zantac®), which had become the world’s top-selling prescription drug by 1988 [1] [4]. Internal documents from 1987 revealed plans to market Sufotidine globally as a "follow-up compound" leveraging ranitidine’s commercial infrastructure [1] [3]. Preclinical studies demonstrated Sufotidine’s superior duration of action: at 600 mg twice daily, it induced near-total 24-hour gastric anacidity in duodenal ulcer patients, mimicking the antisecretory efficacy of proton pump inhibitors like omeprazole [1] [4]. This prolonged acid suppression promised advantages over ranitidine’s 8–12-hour efficacy window, potentially reducing dosing frequency while improving ulcer healing rates [1]. By 1988, Sufotidine was among seven drugs prioritized by Glaxo for worldwide regulatory filings [1] [3].

Termination Rationale: Preclinical Carcinogenicity Findings in Rodent Models

In 1989, Sufotidine’s development was abruptly terminated during Phase III trials following evidence of carcinoid tumors in long-term rodent toxicology studies [1] [5] [7]. These tumors arose in the stomachs of rats and mice after chronic administration, characterized by abnormal proliferation of enterochromaffin-like (ECL) cells [1] [7]. Mechanistically, Sufotidine’s 3-amino-1,2,4-triazole moiety (also present in the discontinued lavoltidine/loxtidine) was implicated in tumorigenesis via two pathways:

  • Sustained achlorhydria: Near-total acid suppression triggered hypergastrinemia, stimulating ECL cell hyperplasia [5] [7].
  • Direct carcinogenicity: Metabolic activation of the triazole ring generated reactive intermediates damaging DNA [5] [7].This dual risk echoed findings with aminotriazole herbicides, known for thyroid tumorigenicity via peroxidase inhibition [5]. Despite structural distinctions from ranitidine or famotidine, Sufotidine’s triazole linkage proved insurmountable for clinical translation [1] [5].

Table 2: Timeline of Sufotidine Development and Termination

YearPhaseKey Event
1987PreclinicalGlaxo announces worldwide development plan [1] [3]
1988–1989Phase IIIHuman trials confirm 24-hour acid suppression [1]
1989ToxicologyCarcinoid tumors reported in rodent bioassays [1] [5]
1989RegulatoryDevelopment terminated globally [1] [7]

Regulatory Implications of Phase III Trial Cessation

Sufotidine’s discontinuation underscored regulatory imperatives for long-term carcinogenicity testing of anti-secretory drugs. The FDA and international agencies required robust 2-year rodent studies for chronic-use medications after similar issues emerged with loxtidine (lavoltidine) [5] [7]. Key regulatory outcomes included:

  • Stricter preclinical mandates: Drugs inducing profound hypochlorhydria now necessitate ECL cell proliferation monitoring in animal models [7].
  • Structural alerts avoidance: Compounds bearing 3-amino-1,2,4-triazole groups became functionally "high-risk" due to suicide inhibition of metabolic enzymes [5] [7].
  • Shift to safer alternatives: Sufotidine’s withdrawal accelerated development of non-triazole H₂ antagonists (e.g., famotidine) and proton pump inhibitors, minimizing carcinogenicity concerns [2] [4] [9]. The incident reinforced that efficacy alone is insufficient; chronic safety must be proven before Phase III completion [1] [7].

Properties

CAS Number

80343-63-1

Product Name

Sufotidine

IUPAC Name

2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine

Molecular Formula

C20H31N5O3S

Molecular Weight

421.6 g/mol

InChI

InChI=1S/C20H31N5O3S/c1-24-20(22-19(23-24)16-29(2,26)27)21-10-7-13-28-18-9-6-8-17(14-18)15-25-11-4-3-5-12-25/h6,8-9,14H,3-5,7,10-13,15-16H2,1-2H3,(H,21,22,23)

InChI Key

JEYKZWRXDALMNG-UHFFFAOYSA-N

SMILES

CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3

Solubility

Soluble in DMSO

Synonyms

Sufotidine; AH 25352X; AH25352X; AH-25352X;

Canonical SMILES

CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.